molecular formula C11H11FN2O3 B6631979 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid

3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid

Cat. No. B6631979
M. Wt: 238.21 g/mol
InChI Key: UMGMGGDLYBCEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid, also known as CF3, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It has gained significant attention in recent years due to its potential use in treating various types of cancers.

Scientific Research Applications

3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid has been extensively studied for its potential use in treating various types of cancers, including breast cancer, lung cancer, and leukemia. It has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in cancer cell growth and proliferation. 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid has also been investigated for its potential use in treating other diseases, such as autoimmune disorders and inflammatory diseases.

Mechanism of Action

3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid works by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in cell growth and proliferation. By blocking the activity of these enzymes, 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid can prevent cancer cells from growing and dividing, ultimately leading to their death. 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid has several advantages for lab experiments, including its high yield and purity, as well as its well-characterized mechanism of action. However, 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid.

Future Directions

There are several potential future directions for 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid research. One area of interest is the development of new tyrosine kinase inhibitors that are more potent and selective than 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid. Another area of interest is the investigation of 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid's potential use in combination with other anti-cancer drugs, such as chemotherapy or immunotherapy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid, as well as its potential use in treating other diseases beyond cancer.
Conclusion
In conclusion, 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid is a synthetic compound that has gained significant attention in recent years due to its potential use in treating various types of cancers. Its well-characterized mechanism of action and wide range of biochemical and physiological effects make it a promising candidate for further research. While there are some limitations to its use in lab experiments, the potential benefits of 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid make it a valuable tool for investigating the underlying mechanisms of cancer and other diseases.

Synthesis Methods

3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid is synthesized through a multistep process that involves the reaction of 2-cyano-3-fluoroaniline with 2-hydroxy-2-methylpropanoic acid. The reaction is catalyzed by a base, and the resulting product is purified through crystallization. The yield of the reaction is typically high, and the purity of the product is confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

properties

IUPAC Name

3-(2-cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3/c1-11(17,10(15)16)6-14-9-4-2-3-8(12)7(9)5-13/h2-4,14,17H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGMGGDLYBCEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C(=CC=C1)F)C#N)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.